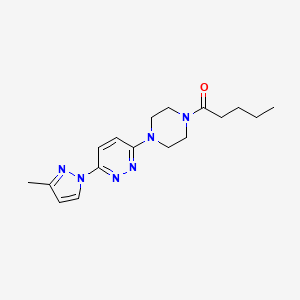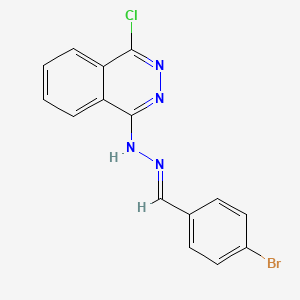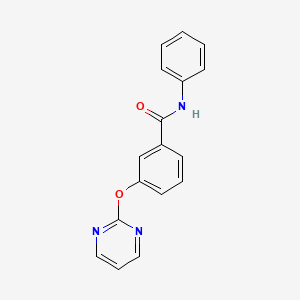![molecular formula C33H29N3O4 B5510754 N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)
N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic routes for compounds structurally related to the query involve multi-step reactions, typically starting from simpler quinoline or benzhydrazide derivatives. These processes might include condensation reactions under reflux conditions, often in the presence of catalysts such as concentrated hydrochloric acid or other acid catalysts to facilitate the formation of the target compound with high specificity and yield. For instance, the synthesis of complex hydrazide derivatives has been achieved through reactions combining different substituents under controlled conditions to obtain high-purity products (Inkaya et al., 2012; Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, IR, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to determine the geometric and electronic structure, providing insights into the molecule's conformation, bond lengths, angles, and the distribution of electronic density. These studies reveal the planar or near-planar arrangements of the molecular framework, highlighting intramolecular interactions that contribute to the stability of the compound (Inkaya et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives :Research has shown the synthesis of new quinoline derivatives, highlighting their significant antimicrobial properties. Quinolines and their derivatives have been synthesized and evaluated for antimicrobial activity against various microorganisms, demonstrating potential as effective agents in combating bacterial and fungal infections (J. Kumar & Arvind Kumar, 2021).
Anticancer Activity
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety :This study introduces a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which has led to the development of biologically active hydrazide compounds. These compounds were evaluated for their anticancer activity against neuroblastoma and breast adenocarcinoma cell lines, showing significant potential in reducing cancer cell viability (Murat Bingul et al., 2016).
Chemical Properties and Synthesis
Facile Synthesis of Alkyl and Aryl Substituted Dibenzo[b,g][1,8]naphthyridin-5-ones :This research outlines a method for synthesizing 2′-substituted-4-methoxy-2-(N-phenylamino)quinolines, demonstrating the versatility and potential of quinoline derivatives in chemical synthesis. The process involves the reaction of 2,4-dichloroquinolines with o-aminoacetophenone and o-aminobenzophenone, leading to potential intermediates for further chemical applications (M. Manoj & K. Rajendra Prasad, 2010).
Hypervalent iodine(III)-mediated Oxidative Acetoxylation of 2-methoxyphenols :This study introduces a method for regiocontrolled nitrogen benzannulation, providing a synthetic route to indole and quinoline derivatives. The process involves dearomatization of nitrogen-tethered 2-methoxyphenols into orthoquinol acetates, showcasing the chemical properties and synthesis versatility of methoxyphenol derivatives (S. Quideau et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylideneamino]-2-(3-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O4/c1-22-9-4-7-14-31(22)40-21-25-17-23(15-16-32(25)39-3)20-34-36-33(37)28-19-30(24-10-8-11-26(18-24)38-2)35-29-13-6-5-12-27(28)29/h4-20H,21H2,1-3H3,(H,36,37)/b34-20+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZASVDXEFOIDFI-QXUDOOCXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}methylidene]-2-(3-methoxyphenyl)quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)
![[(3R*,5R*)-5-(1-pyrrolidinylmethyl)-1-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5510681.png)
![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5510689.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5510697.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)


![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)
![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)
